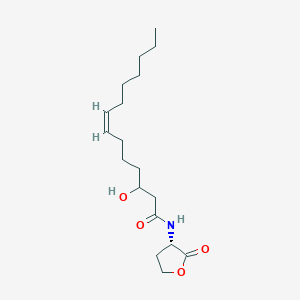

N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone

Descripción general

Descripción

N-(3-hidroxi-7-cis tetradecenoil)-L-Homoserina lactona es un compuesto químico que pertenece a la clase de las N-acil-homoserina lactonas. Estos compuestos son conocidos por su papel en la detección de quórum, un mecanismo por el cual las bacterias se comunican entre sí para coordinar diversas actividades fisiológicas. Este compuesto en particular es producido por ciertas cepas de bacterias, como Pseudomonas fluorescens, y juega un papel crucial en la regulación de la expresión génica relacionada con la producción de metabolitos secundarios y la virulencia .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de N-(3-hidroxi-7-cis tetradecenoil)-L-Homoserina lactona generalmente implica la acilación de L-homoserina lactona con cloruro de 3-hidroxi-7-cis tetradecenoil. La reacción se lleva a cabo en condiciones suaves, a menudo utilizando una base como la trietilamina para neutralizar el ácido clorhídrico formado durante la reacción. El producto se purifica luego utilizando técnicas como la cromatografía en columna .

Métodos de Producción Industrial: La producción industrial de este compuesto puede involucrar procesos de fermentación utilizando cepas bacterianas genéticamente modificadas que sobreproducen el compuesto. Las bacterias se cultivan en biorreactores grandes, y el compuesto se extrae del medio de cultivo utilizando solventes orgánicos. El extracto crudo se purifica luego para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: N-(3-hidroxi-7-cis tetradecenoil)-L-Homoserina lactona puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona.

Reducción: El doble enlace en la cadena tetradecenoil se puede reducir para formar una cadena acilo saturada.

Sustitución: El anillo de lactona puede sufrir reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar reactivos como el clorocromato de piridinio (PCC) o el permanganato de potasio (KMnO4).

Reducción: La hidrogenación catalítica utilizando paladio sobre carbón (Pd/C) es un método común.

Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.

Productos Principales:

Oxidación: Formación de N-(3-oxo-7-cis tetradecenoil)-L-Homoserina lactona.

Reducción: Formación de N-(3-hidroxi tetradecanoil)-L-Homoserina lactona.

Sustitución: Formación de varias lactonas sustituidas dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Chemistry

- Model Compound : C14-HSL serves as a model compound for studying the synthesis and reactions of acyl-homoserine lactones. This includes investigations into their chemical properties and reactivity under different conditions.

- Chemical Reactions : The compound can undergo various chemical transformations such as oxidation, reduction, and substitution. For instance, the hydroxyl group can be oxidized to form a ketone, while the double bond in the tetradecenoyl chain can be reduced to generate a saturated acyl chain.

Biology

- Quorum Sensing Studies : C14-HSL is pivotal in quorum sensing research, helping scientists understand bacterial communication mechanisms and their impact on collective behaviors such as biofilm formation and virulence factor production .

- Gene Regulation : The compound influences the expression of genes involved in pathogenicity and biofilm formation in various bacterial species, making it a target for disrupting pathogenic processes .

Medicine

- Antimicrobial Strategies : Due to its role in quorum sensing, C14-HSL is being investigated for its potential to control bacterial infections by disrupting communication pathways among bacteria. This approach could lead to novel antimicrobial therapies that target virulence rather than viability .

- Immunological Studies : Research has shown that C14-HSL does not significantly affect cytokine or antibody production in mouse and human leukocyte assays, indicating its complex role in immune responses .

Agriculture

- Biocontrol Agents : C14-HSL is utilized in biocontrol strategies to manage plant pathogens. It promotes plant growth by enhancing beneficial microbial communities in the rhizosphere, thereby suppressing diseases like bacterial wilt .

- Soil Microbial Interactions : Studies indicate that C14-HSL contributes to the establishment of beneficial bacterial populations that enhance soil health and plant productivity through mechanisms such as nitrogen fixation and disease suppression .

Case Study 1: Quorum Sensing Disruption

A study demonstrated that disrupting quorum sensing via AHLs like C14-HSL could reduce virulence in Pseudomonas aeruginosa, leading to decreased biofilm formation and enhanced efficacy of conventional antibiotics. The results highlighted the potential of using quorum-sensing inhibitors as adjunct therapies in treating chronic infections.

Case Study 2: Biocontrol Efficacy

Research involving Burkholderia sp. W3 showed that inoculating tomato plants with this strain, which produces C14-HSL, significantly suppressed bacterial wilt disease. The study illustrated how manipulating microbial communities through AHLs could enhance crop resilience against pathogens .

Mecanismo De Acción

El compuesto ejerce sus efectos al unirse a proteínas receptoras específicas en las células bacterianas, lo que lleva a la activación o represión de genes diana. Este proceso implica la formación de un complejo entre el compuesto y el receptor, que luego interactúa con el ADN para regular la expresión génica. Los objetivos moleculares incluyen genes involucrados en la producción de metabolitos secundarios, la virulencia y la formación de biopelículas .

Compuestos Similares:

- N-decanoil-L-Homoserina lactona

- N-hexanoil-L-Homoserina lactona

- N-(3-oxo-7-cis tetradecenoil)-L-Homoserina lactona

Comparación: N-(3-hidroxi-7-cis tetradecenoil)-L-Homoserina lactona es único debido a la presencia de un grupo hidroxilo y un doble enlace cis en la cadena acilo. Esta característica estructural influye en su afinidad de unión y especificidad a las proteínas receptoras, lo que la diferencia de otras acil-homoserina lactonas.

Comparación Con Compuestos Similares

- N-decanoyl-L-Homoserine lactone

- N-hexanoyl-L-Homoserine lactone

- N-(3-oxo-7-cis tetradecenoyl)-L-Homoserine lactone

Comparison: N-(3-hydroxy-7-cis tetradecenoyl)-L-Homoserine lactone is unique due to the presence of a hydroxyl group and a cis double bond in the acyl chain. This structural feature influences its binding affinity and specificity to receptor proteins, making it distinct from other acyl-homoserine lactones.

Actividad Biológica

N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone (3OH-C14:1-HSL) is a specific type of N-acyl homoserine lactone (AHL) that plays a crucial role in bacterial quorum sensing (QS). This signaling molecule is primarily produced by certain Gram-negative bacteria, including Rhizobium leguminosarum, and is involved in regulating various biological activities such as virulence, biofilm formation, and plant-microbe interactions.

- Chemical Formula : C₁₈H₃₃N₁O₄

- Molecular Weight : 325.44 g/mol

- Structure : The compound features a long-chain fatty acid linked to a homoserine lactone moiety, characterized by the presence of a hydroxyl group at the 3-position and a cis double bond at the 7-position of the tetradecenoic acid chain.

Biological Functions

1. Quorum Sensing Mechanism

3OH-C14:1-HSL functions as a signaling molecule in quorum sensing, allowing bacteria to communicate and coordinate their behavior based on population density. This process is crucial for the regulation of gene expression related to virulence factors and secondary metabolites.

2. Regulation of Virulence Factors

In Pseudomonas fluorescens, the production of 3OH-C14:1-HSL is associated with the activation of genes responsible for pathogenicity. Studies have shown that this AHL can influence the expression of phenazine biosynthetic genes, which are critical for the bacterium's ability to suppress plant pathogens .

3. Biofilm Formation

Biofilm development is significantly influenced by AHLs, including 3OH-C14:1-HSL. The compound aids in the establishment and maintenance of biofilms, which are essential for bacterial survival in hostile environments .

4. Plant-Microbe Interactions

Research indicates that 3OH-C14:1-HSL plays a role in root nodulation and symbiosis with legumes. It facilitates communication between Rhizobium and plant roots, enhancing nutrient exchange and promoting plant growth .

Case Studies

Case Study 1: Quorum Sensing in Pseudomonas fluorescens

A study demonstrated that Pseudomonas fluorescens F113 produces 3OH-C14:1-HSL, which activates specific biosensors indicating its role in QS. The absence of detectable activity when cross-streaked against AHL biosensors suggests that this compound may be produced under specific conditions or concentrations .

Case Study 2: Impact on Plant Health

In agricultural settings, 3OH-C14:1-HSL has been shown to enhance root nodulation in legumes, thereby improving nitrogen fixation and plant health. This effect is mediated through signaling pathways activated by AHLs, which modulate plant responses to microbial colonization .

Research Findings

Recent findings indicate that various strains of Rhizobium produce different concentrations of 3OH-C14:1-HSL depending on environmental conditions. For instance, higher concentrations were observed during stationary growth phases, correlating with increased biofilm formation and virulence factor expression .

Table 1: Summary of Biological Activities Associated with 3OH-C14:1-HSL

| Biological Activity | Organism | Mechanism/Effect |

|---|---|---|

| Quorum Sensing | Pseudomonas fluorescens | Activates virulence genes |

| Biofilm Formation | Various Bacteria | Enhances adhesion and stability |

| Root Nodulation | Rhizobium leguminosarum | Facilitates symbiotic relationships with plants |

| Pathogen Suppression | Pseudomonas spp. | Produces phenazines that inhibit other pathogens |

Propiedades

IUPAC Name |

(Z)-3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]tetradec-7-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h7-8,15-16,20H,2-6,9-14H2,1H3,(H,19,21)/b8-7-/t15?,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSFGXWHLLUVRK-UPVLWJCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCC(CC(=O)NC1CCOC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCC(CC(=O)N[C@H]1CCOC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone in bacterial communication?

A1: this compound (3OH, C(14:1)-HSL) is a type of N-acylhomoserine lactone (AHL), which are signaling molecules involved in bacterial quorum sensing. Quorum sensing allows bacteria to coordinate gene expression and behavior based on population density.

Q2: How does the production of this compound differ in Pseudomonas fluorescens and Rhizobium leguminosarum?

A: While both Pseudomonas fluorescens and Rhizobium leguminosarum utilize 3OH, C(14:1)-HSL for communication, their production mechanisms differ. In P. fluorescens, the HdtS enzyme directly synthesizes 3OH, C(14:1)-HSL. [] Conversely, R. leguminosarum relies on a complex quorum sensing network involving multiple AHLs and regulatory systems. [] The raiIR genes in R. leguminosarum are crucial for AHL production, with raiI encoding an enzyme that primarily synthesizes N-(3-hydroxyoctanoyl)-l-homoserine lactone (3OH,C8-HSL). [] Interestingly, the expression of raiI itself is influenced by 3OH, C(14:1)-HSL, indicating a complex interplay between different AHLs in this species. [] This intricate network highlights the sophisticated mechanisms bacteria have evolved to control gene expression and behavior through quorum sensing.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.